Nortanshinone

Übersicht

Beschreibung

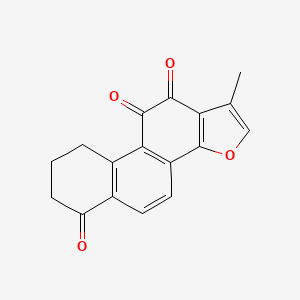

Nortanshinone is a pigment isolated from the roots of Salvia miltiorrhiza, commonly known as Danshen, a traditional Chinese medicinal herb. This compound belongs to the tanshinone family, which are abietane-type norditerpenoid quinones. This compound has been studied for its various pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and antineoplastic properties .

Wirkmechanismus

Target of Action

Nortanshinone primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme plays a crucial role in detoxifying lipid peroxyl radicals and inhibiting ferroptosis, both in vitro and in vivo .

Mode of Action

This compound functions as a coenzyme for NQO1. By doing so, it enhances the enzyme’s activity, leading to the detoxification of harmful radicals and protection against oxidative stress .

Biochemical Pathways

The affected pathways involve the reduction of quinones and the maintenance of cellular redox balance. NQO1 catalyzes the reduction of quinones to hydroquinones, preventing the formation of reactive oxygen species (ROS) and lipid peroxidation .

Pharmacokinetics

- Impact on Bioavailability : this compound’s pharmacokinetics influence its bioavailability, affecting its therapeutic efficacy .

Result of Action

This compound’s action leads to:

- Antitumor Effects : It induces differentiation and apoptosis in tumor cells .

- Cardiovascular Protection : Clinical evidence suggests increased coronary blood flow and protection against ischemia/reperfusion injury .

Action Environment

Environmental factors, such as oxidative stress levels, tissue-specific expression of NQO1, and drug interactions, can influence this compound’s efficacy and stability .

Biochemische Analyse

Biochemical Properties

Nortanshinone plays a significant role in biochemical reactions, particularly in the inhibition of ferroptosis, a form of regulated cell death. It functions as a coenzyme for NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing its ability to detoxify lipid peroxyl radicals and inhibit ferroptosis . This interaction is crucial for maintaining cellular redox homeostasis and preventing oxidative stress-induced cell death. Additionally, this compound interacts with various enzymes and proteins involved in antioxidant defense mechanisms, further contributing to its protective effects.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound activates the Nrf2 pathway, leading to the upregulation of antioxidant genes and the suppression of pro-inflammatory cytokines . This activation enhances the cell’s ability to combat oxidative stress and inflammation. Furthermore, this compound modulates mitochondrial function, improving cellular energy production and reducing apoptosis in stressed cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to NQO1, inducing a gain of function that enhances its enzymatic activity . This binding interaction is critical for the detoxification of lipid peroxyl radicals and the inhibition of ferroptosis. Additionally, this compound inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing inflammation and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under physiological conditions, maintaining its bioactivity over extended periods . It undergoes gradual degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can sustain its protective effects on cellular function, reducing oxidative stress and inflammation in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits potent antioxidant and anti-inflammatory effects, improving overall cellular health . At high doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to antioxidant defense and redox homeostasis. It interacts with enzymes such as NQO1 and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress and inflammation, thereby contributing to its protective effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin and other plasma proteins, facilitating its distribution throughout the body . This compound’s localization within cells is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as the mitochondria and endoplasmic reticulum.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is predominantly localized in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and enhancing mitochondrial function . Additionally, this compound is found in the endoplasmic reticulum, where it modulates protein folding and reduces endoplasmic reticulum stress. These localization patterns are essential for this compound’s ability to protect cells from oxidative damage and maintain cellular homeostasis.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Nortanshinon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz ist das Nanofällungsverfahren, bei dem die Verbindung aus einer Lösung ausgefällt wird. Eine weitere Methode ist das Emulsions-Verdampfungsverfahren, bei dem die Verbindung emulgiert und anschließend verdampft wird, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Nortanshinon häufig die Optimierung der Formulierung von Nanopartikeln. Dies kann durch Einfaktor-Experimente und zentrale Verbunddesigns und Response-Surface-Methoden erreicht werden, um eine hohe Einschlusseffizienz, Medikamentenbeladung und Medikamentenrückgewinnungsraten zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Nortanshinon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, einschließlich spezifischer Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Nortanshinon, die eine verbesserte oder veränderte pharmakologische Aktivität aufweisen können. Diese Derivate werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Wissenschaftliche Forschungsanwendungen

Nortanshinon wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen untersucht:

Chemie: Nortanshinon wird als Modellverbindung für die Untersuchung der Synthese und Modifikation von Abietantyp-Norditerpenoidchinonen verwendet.

Wirkmechanismus

Nortanshinon fungiert als Coenzym für NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1), die Lipidperoxylradikale entgiftet und die Ferroptose sowohl in vitro als auch in vivo hemmt . Dieser Mechanismus beinhaltet den Funktionsgewinn von NQO1, der durch Nortanshinon induziert wird, was ein neuartiger Ansatz zur Hemmung der Ferroptose ist. Zu den molekularen Zielstrukturen und Signalwegen der Verbindung gehören die Regulation von oxidativem Stress und Lipidperoxidation.

Analyse Chemischer Reaktionen

Types of Reactions

Nortanshinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered pharmacological activities. These derivatives are often studied for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Nortanshinone has been extensively studied for its scientific research applications in various fields:

Chemistry: this compound is used as a model compound for studying the synthesis and modification of abietane-type norditerpenoid quinones.

Vergleich Mit ähnlichen Verbindungen

Nortanshinon ist Teil der Tanshinon-Familie, zu der auch andere Verbindungen wie Tanshinon I, Tanshinon IIA und Cryptotanshinon gehören . Im Vergleich zu diesen ähnlichen Verbindungen weist Nortanshinon einzigartige Eigenschaften auf, wie z. B. seine starke inhibitorische Aktivität gegen Ferroptose und seine Rolle als Coenzym für NQO1 . Diese Eigenschaften machen Nortanshinon zu einer wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen.

Schlussfolgerung

Nortanshinon ist eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Objekt für die laufende Forschung und Entwicklung.

Eigenschaften

IUPAC Name |

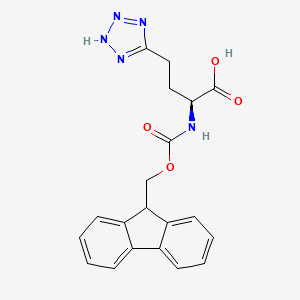

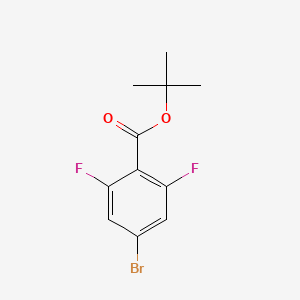

1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-6,10,11-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-8-7-21-17-11-6-5-9-10(3-2-4-12(9)18)14(11)16(20)15(19)13(8)17/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFZXVOYNSJPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main chemical characteristics of Nortanshinone?

A1: this compound is a naturally occurring compound found in the roots of Salvia miltiorrhiza, a plant used in traditional Chinese medicine. Its chemical structure is characterized as an abietanoid o-quinone.

Q2: How is this compound synthesized in the laboratory?

A: Researchers have successfully synthesized this compound using ultrasound-promoted Diels-Alder reactions. This method involves reacting 3-methyl-4,5-benzofurandione with specifically substituted vinylcyclohexenes. [] This approach offers advantages like improved regioselectivity towards the desired isomer and mimics the effects of high pressure, potentially leading to greener synthetic pathways. []

Q3: What are the key structural features that differentiate this compound from other compounds like Tanshinone IIA?

A: this compound and Tanshinone IIA are structurally similar, both being abietanoid o-quinones found in Salvia miltiorrhiza. The difference lies in a single methyl group: Tanshinone IIA possesses an additional methyl group compared to this compound. This subtle structural variation can lead to differences in their biological activities and pharmacological properties. []

Q4: What analytical techniques are commonly used to identify and quantify this compound in plant materials or mixtures?

A: Researchers frequently employ UPLC (Ultra Performance Liquid Chromatography) coupled with DAD (Diode Array Detection) and MS/MS (Tandem Mass Spectrometry) to analyze this compound. This combination enables the creation of fingerprints for lipophilic components, allowing for the identification and quantification of this compound within complex mixtures like plant extracts. [] Specifically, researchers used a Thermo Accucore C18 column for separation and achieved detection using a Shimadzu LC-20AD system at a wavelength of 270 nm. []

Q5: Beyond its presence in Salvia miltiorrhiza, is this compound found in other plant species?

A: Yes, research indicates that this compound has also been isolated from Salvia przewalskii Maxim. [] This finding suggests that the presence of this compound might extend beyond Salvia miltiorrhiza and could be present in other, potentially unexplored, Salvia species. This highlights the need for further investigation into the phytochemical profiles of various Salvia species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B3030756.png)

![5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B3030764.png)

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)